molecular formula C13H12O4 B14650828 5-Oxo-6-phenyl-5,6-dihydro-2H-pyran-2-yl acetate CAS No. 50768-10-0

5-Oxo-6-phenyl-5,6-dihydro-2H-pyran-2-yl acetate

Cat. No.: B14650828
CAS No.: 50768-10-0
M. Wt: 232.23 g/mol
InChI Key: MHFAKYVHKYQRHH-UHFFFAOYSA-N
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Description

5-Oxo-6-phenyl-5,6-dihydro-2H-pyran-2-yl acetate is an organic compound that belongs to the class of pyran derivatives This compound is characterized by a pyran ring fused with a phenyl group and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-6-phenyl-5,6-dihydro-2H-pyran-2-yl acetate can be achieved through several methods. One notable method involves the enantioselective preparation via organocatalytic Dynamic Kinetic Asymmetric Transformation (DyKAT). This method utilizes 6-hydroxy-2H-pyran-3(6H)-one and 2-phenylacetic anhydride as starting materials. The reaction is carried out in dichloromethane at low temperatures, with the addition of a chiral catalyst to achieve high enantioselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-6-phenyl-5,6-dihydro-2H-pyran-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Oxo-6-phenyl-5,6-dihydro-2H-pyran-2-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-6-phenyl-5,6-dihydro-2H-pyran-2-yl acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biological pathways, influencing processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-2H-pyran-2-one: A structurally similar compound with a pyran ring but lacking the phenyl and acetate groups.

    6-Undecyl-5,6-dihydro-2H-pyran-2-one: Another pyran derivative with an undecyl group instead of a phenyl group.

    2H-Pyran-2-one, 5,6-dihydro-6-propyl-: Similar structure with a propyl group

Uniqueness

5-Oxo-6-phenyl-5,6-dihydro-2H-pyran-2-yl acetate is unique due to the presence of both a phenyl group and an acetate moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

50768-10-0

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

(5-oxo-6-phenyl-2H-pyran-2-yl) acetate

InChI

InChI=1S/C13H12O4/c1-9(14)16-12-8-7-11(15)13(17-12)10-5-3-2-4-6-10/h2-8,12-13H,1H3

InChI Key

MHFAKYVHKYQRHH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C=CC(=O)C(O1)C2=CC=CC=C2

Origin of Product

United States

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